Memantine Glycine

Vue d'ensemble

Description

Memantine Glycine is a compound that combines memantine, an NMDA receptor antagonist, with glycine, an amino acid. Memantine is primarily used in the treatment of moderate to severe Alzheimer’s disease due to its neuroprotective properties. Glycine, on the other hand, is involved in various metabolic processes and acts as a neurotransmitter in the central nervous system.

Mécanisme D'action

Target of Action

Memantine primarily targets the N-methyl-D-aspartate (NMDA) receptors in the brain . These receptors play a crucial role in learning and memory by regulating the transmission of electrical signals in the brain. Memantine has also shown minimal activity for GABA, benzodiazepine, dopamine, adrenergic, histamine, and glycine receptors, as well as voltage-dependent Ca2+, Na+ or K+ channels .

Mode of Action

Memantine acts as a non-competitive NMDA receptor antagonist . It blocks the effects of glutamate, a neurotransmitter in the brain that leads to neuronal excitability and excessive stimulation in Alzheimer’s Disease . This drug enters the receptor-associated ion channel preferentially when it is excessively open .

Biochemical Pathways

Memantine’s action on NMDA receptors affects the glutamatergic signaling pathway . By blocking the effects of glutamate, memantine prevents the overactivation of NMDA receptors, thereby reducing neuronal excitability . This action helps maintain an optimal level of NMDA . Additionally, memantine has been found to support the synthesis of kynurenic acid through the activation of protein kinase A (PKA) in cortical rat brain slices .

Pharmacokinetics

Memantine exhibits good bioavailability with nearly 100% absorption . It is metabolized in the liver to a lesser extent (less than 10%) and has an elimination half-life of 60–100 hours . Following a single intravenous dose of 2 mg/kg in rats, the elimination half-life was 2.28 ± 0.48 hours . These properties contribute to its bioavailability and therapeutic effect.

Result of Action

Memantine’s action results in mitochondrial protective effects , improved cell viability, and enhanced clearance of Aβ42 peptide . It has been shown to have a protective response to mitochondrial injury . Furthermore, memantine treatment leads to loss of blood-brain barrier integrity and changes in actin distribution .

Action Environment

Environmental factors can influence the action of memantine. For instance, memantine is stable in the environment and can easily leach from river sediment . Photolytic and photocatalytic degradation of memantine has been studied, showing that memantine can be degraded under UV light . These environmental factors can potentially affect the stability and efficacy of memantine.

Analyse Biochimique

Biochemical Properties

Memantine Glycine interacts with various biomolecules, primarily NMDA receptors . It has demonstrated minimal activity for GABA, benzodiazepine, dopamine, adrenergic, histamine, and glycine receptors, as well as voltage-dependent Ca2+, Na+ or K+ channels . It acts as an antagonist at the 5HT3 receptors .

Cellular Effects

This compound influences cell function by blocking the effects of glutamate, thereby reducing neuronal excitability . This can lead to improvements in cognition and other beneficial central nervous system effects . It also has a neuroprotective effect against the destruction of neurons caused by excitatory neurotransmitters .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its action as an NMDA receptor antagonist . It blocks the effects of glutamate, a neurotransmitter that leads to neuronal excitability . This action helps to maintain an optimal level of NMDA, thus preserving neuronal function .

Temporal Effects in Laboratory Settings

The average clearance of Memantine was found to be 5.2 L/h with a 27% inter-individual variability . The elimination half-life was 2.28 ± 0.48 hours . These findings suggest that this compound may have similar temporal effects, although specific studies on this compound are needed.

Dosage Effects in Animal Models

The effects of Memantine vary with different dosages, and high doses may lead to adverse effects .

Metabolic Pathways

Memantine is primarily excreted unchanged by the kidneys, with less than 10% metabolized in the liver . The metabolites include the N-glucuronide conjugate, 6-hydroxy memantine, and 1-nitroso-deaminated memantine . This compound likely follows similar metabolic pathways.

Transport and Distribution

Memantine is mainly eliminated unchanged by the kidneys, partly via tubular secretion . This suggests that this compound may also be transported and distributed within cells and tissues in a similar manner.

Subcellular Localization

Nmda receptors, the primary target of Memantine, are located in the post-synaptic density of neurons . Therefore, it is likely that this compound also localizes to these areas within the cell.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Memantine Glycine can be synthesized through a series of chemical reactions involving memantine and glycine. The synthesis typically involves the formation of a peptide bond between the amino group of memantine and the carboxyl group of glycine. This can be achieved using standard peptide coupling reagents such as carbodiimides (e.g., EDCI) and catalysts like HOBt.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the purification of the final product through techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality.

Analyse Des Réactions Chimiques

Types of Reactions

Memantine Glycine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties.

Applications De Recherche Scientifique

Memantine Glycine has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying peptide synthesis and reactions.

Biology: Investigated for its role in neurotransmission and metabolic processes.

Medicine: Explored for its potential in treating neurodegenerative diseases, such as Alzheimer’s disease, due to its neuroprotective effects.

Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.

Comparaison Avec Des Composés Similaires

Similar Compounds

Amantadine: Another NMDA receptor antagonist used in the treatment of Parkinson’s disease.

Rimantadine: Similar to amantadine, used as an antiviral agent.

Adapalene: A derivative used in the treatment of acne vulgaris.

Saxagliptin and Vildagliptin: Used as antidiabetic agents.

Uniqueness

Memantine Glycine is unique due to its combined action on the NMDA receptor, where memantine provides neuroprotection and glycine modulates receptor activity. This dual action enhances its therapeutic potential in treating neurodegenerative diseases compared to other similar compounds that may only target a single pathway.

Propriétés

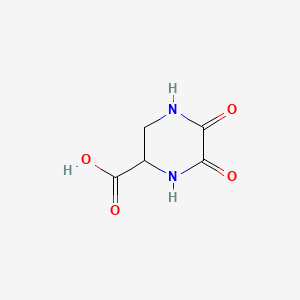

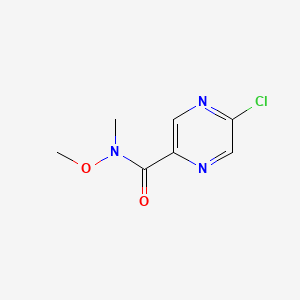

IUPAC Name |

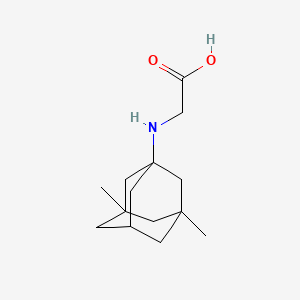

2-[(3,5-dimethyl-1-adamantyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c1-12-3-10-4-13(2,7-12)9-14(5-10,8-12)15-6-11(16)17/h10,15H,3-9H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENQYZMKCWDVAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)NCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30738561 | |

| Record name | N-(3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1340545-88-1 | |

| Record name | N-(3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How do memantine and glycine interact with NMDA receptors, and what are the downstream effects on microvascular endothelial cells, particularly in the context of Systemic Lupus Erythematosus (SLE)?

A: Memantine acts as an NMDA receptor antagonist, meaning it blocks the receptor's activity. Conversely, glycine acts as an NMDA receptor agonist, enhancing the receptor's activity. [] This opposing action was observed in a study using microvascular endothelial cells (MVECs) derived from MRL/lpr mice, a model for SLE. Memantine treatment decreased MVEC proliferation and downregulated the expression of adhesion molecules (ELAM-1, VCAM-1, ICAM-1), while glycine had the opposite effect. [] These findings suggest that NMDA receptor modulation, through either antagonism or agonism, can influence inflammatory responses and adhesion molecule production in MVECs, potentially impacting blood-brain barrier integrity and contributing to cognitive impairment observed in SLE. [] Further research is needed to fully elucidate the complex interplay between NMDA receptors, inflammation, and cognitive function in SLE.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587153.png)

![Cyclopropanecarboxylic acid, 1-[(1-methylethenyl)amino]-, methyl ester (9CI)](/img/new.no-structure.jpg)

![(R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587169.png)

![(R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587170.png)

![(1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587171.png)